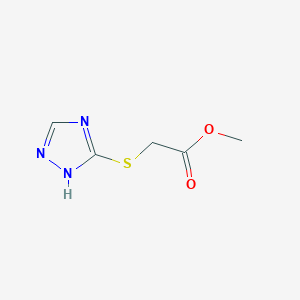

![molecular formula C11H8N2O B3118783 9H-Pyrido[3,4-b]indole, 2-oxide CAS No. 24223-07-2](/img/structure/B3118783.png)

9H-Pyrido[3,4-b]indole, 2-oxide

Übersicht

Beschreibung

9H-Pyrido[3,4-b]indole, also known as β-Carboline, Carbazoline, Norharman, Norharmane, 2,9-Diazafluorene, or 9H-Beta-carboline , is a chemical compound with the molecular formula C11H8N2 . It has a molecular weight of 168.1946 . The compound is also available as a 2d Mol file or as a computed 3d SD file .

Synthesis Analysis

A simple synthesis method of 9H-Pyrido[3,4-b]indole has been reported . The method involves the formation of the 9H-Pyrido[3,4-b]indole ramification with ortho-aminobenzene acetonitrile and alpha, beta-unsaturated ketone as raw materials through cascade reaction under acidic conditions . The raw materials and the catalyst used in this method are low in cost and easily obtainable .Molecular Structure Analysis

The molecular structure of 9H-Pyrido[3,4-b]indole can be represented by the IUPAC Standard InChI: InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7,13H . This structure is also available as a 2d Mol file or as a computed 3d SD file .Physical and Chemical Properties Analysis

9H-Pyrido[3,4-b]indole, 2-oxide has a melting point of 268-270 °C . The predicted boiling point is 531.7±23.0 °C . The compound is a white to light yellow powder to crystal .Safety and Hazards

When handling 9H-Pyrido[3,4-b]indole, 2-oxide, it’s important to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Wirkmechanismus

Target of Action

The primary target of 9H-Pyrido[3,4-b]indole, 2-oxide is indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that plays a crucial role in the metabolism of tryptophan, an essential amino acid, along the kynurenine pathway. By inhibiting IDO, this compound can potentially influence various biological processes, including immune response and neurological function.

Mode of Action

As an inhibitor of IDO, this compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This interaction disrupts the normal metabolic processes associated with IDO, leading to changes in the concentrations of tryptophan and its metabolites.

Biochemical Pathways

The inhibition of IDO affects the kynurenine pathway, which is the primary route of tryptophan metabolism. This pathway produces several bioactive metabolites, including kynurenine, quinolinic acid, and kynurenic acid, which have various effects on the nervous and immune systems. By inhibiting IDO, this compound can potentially alter the levels of these metabolites, influencing various physiological processes .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its inhibition of IDO. By disrupting tryptophan metabolism, the compound can potentially influence various physiological processes, including immune response and neurological function . .

Biochemische Analyse

Biochemical Properties

It is known that its parent compound, norharman, can interact with cytochrome P450 (CYP)-related activities . This suggests that 9H-Pyrido[3,4-b]indole, 2-oxide might also interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Studies on related compounds suggest that it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Eigenschaften

IUPAC Name |

2-hydroxypyrido[3,4-b]indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-13-6-5-9-8-3-1-2-4-10(8)12-11(9)7-13/h1-7,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRDLFNVGQPUJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CN(C=C3N=C2C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

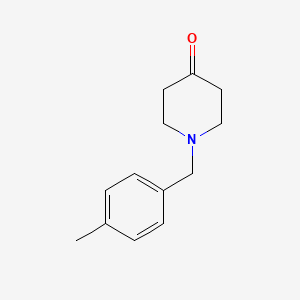

![N-methyl-N-[2-(methylamino)ethyl]aniline](/img/structure/B3118700.png)

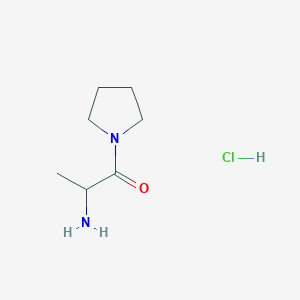

![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)

![N-phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B3118720.png)

![4-Methoxy-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B3118786.png)

![2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B3118791.png)

![3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B3118796.png)

![N-allyl-2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-1-hydrazinecarbothioamide](/img/structure/B3118802.png)